N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Acetylation is a critical step in synthesizing various drugs, including antimalarial drugs. Chemoselective monoacetylation of aminophenols, a process similar in chemical rationale to manipulating compounds like N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide, is crucial for developing specific drug intermediates. For example, N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs, highlighting the importance of precise chemical modifications in drug development (Magadum & Yadav, 2018).
Antioxidant Properties of Phenolic Compounds
Research on phenolic derivatives such as acetaminophen (paracetamol) has revealed their capacity as antioxidants, inhibiting lipid peroxidation and acting as peroxyl radical scavengers. This suggests that compounds with phenolic structures, similar to the thiophenyl and methoxyphenoxy groups in the queried compound, could have potential antioxidant applications, offering insights into the development of new antioxidant agents (Dinis, Maderia, & Almeida, 1994).
Green Synthesis of Azo Disperse Dyes
Compounds like N-(3-Amino-4-methoxyphenyl)acetamide, used in the production of azo disperse dyes, demonstrate the role of specific acetamide derivatives in synthesizing colorants for textiles. This indicates a broader application of acetamide derivatives in materials science, particularly in developing environmentally friendly dyes (Zhang, 2008).
Synthesis of Analgesic Agents
The synthesis of new analgesics from acetaminophen metabolites, such as N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), illustrates the potential for developing novel pain management drugs from complex acetamide derivatives. This research area might be relevant to exploring the therapeutic applications of compounds with similar structural complexity (Sinning et al., 2008).
Antimicrobial Activity of Thiophene Derivatives
Thiophene derivatives have shown capacity in reducing biofilm formation by bacteria, suggesting applications in developing antimicrobial agents. This aligns with the thiophen-3-yl group in the queried compound, indicating potential research into its antimicrobial properties (Benneche et al., 2011).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-16-4-2-3-5-17(16)23-12-18(21)19-9-6-14(7-10-20)15-8-11-24-13-15/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJHWZDUQLPWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.